molecular formula C17H13ClN2 B151695 3-chloro-11-ethylpyrido[3,2-a]carbazole CAS No. 127040-48-6

3-chloro-11-ethylpyrido[3,2-a]carbazole

Cat. No.: B151695
CAS No.: 127040-48-6
M. Wt: 280.7 g/mol
InChI Key: QMSCTDWMWZHLAQ-UHFFFAOYSA-N
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Description

3-Chloro-11-ethylpyrido[3,2-a]carbazole (molecular formula: C₁₇H₁₃ClN₂) is a heterocyclic aromatic compound featuring a pyrido[3,2-a]carbazole core with a chlorine substituent at position 3 and an ethyl group at position 11.

Properties

CAS No.

127040-48-6

Molecular Formula

C17H13ClN2

Molecular Weight

280.7 g/mol

IUPAC Name

3-chloro-11-ethylpyrido[3,2-a]carbazole

InChI

InChI=1S/C17H13ClN2/c1-2-20-15-6-4-3-5-11(15)12-7-9-14-13(17(12)20)8-10-16(18)19-14/h3-10H,2H2,1H3

InChI Key

QMSCTDWMWZHLAQ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl

Other CAS No.

127040-48-6

Synonyms

11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions can occur, leading to the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and heterocyclic compounds . Biology: Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development. Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-11-ethylpyrido[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Pyrido[3,2-a]carbazole Family

(a) 11H-Pyrido[3,2-a]carbazole Derivatives

describes synthetic routes to pyrido[3,2-a]carbazoles such as 11H-pyrido[3,2-a]carbazole (16) and 3-(4-methyl-1-piperazinyl)-11-(phenylmethyl)-11H-pyrido[3,2-a]carbazole (). The latter, with a piperazinyl and benzyl substituent, exhibits an LD₅₀ >750 mg/kg in mice, indicating moderate acute toxicity . In contrast, 3-chloro-11-ethylpyrido[3,2-a]carbazole lacks reported toxicity data, but its chloro and ethyl groups may influence solubility and bioactivity differently compared to bulkier substituents like benzyl.

(b) Regioisomeric Pyrido-carbazoles

highlights regioisomers such as 11H-pyrido[2,3-c]carbazole (18) and 7H-pyrido[3,2-c]carbazole (20) . These isomers differ in nitrogen positioning within the fused pyridine-carbazole system, altering electronic properties and reactivity. For example, the diazotization-azidation-nitrene insertion approach yields 16 in higher efficiency (72% yield) compared to 18 and 20 , underscoring the synthetic challenges posed by regiochemical variations .

Pyrano[3,2-a]carbazole Alkaloids

Natural and synthetic pyrano[3,2-a]carbazoles, such as girinimbine (7a) and mahanimbine (7b), share a fused pyran ring instead of pyridine (). These compounds, isolated from Murraya koenigii, exhibit bioactivity (e.g., antimicrobial, anti-inflammatory) attributed to their oxygen-containing pyran moieties .

Table 1: Key Differences Between Pyrido- and Pyrano-carbazoles
Property This compound Pyrano[3,2-a]carbazole (e.g., Girinimbine)
Core Structure Pyridine fused to carbazole Pyran (oxygen-containing) fused to carbazole
Bioactivity Limited data Antimicrobial, anti-inflammatory
Synthetic Accessibility Diazotization-azidation methods Biogenetic precursor routes
Substituent Effects Chloro/ethyl enhance hydrophobicity Methoxy/methyl enhance solubility

Indolocarbazoles

Indolocarbazoles, such as indolo[3,2-b]carbazole , feature fused indole and carbazole units (). These compounds are prized in materials science for high glass transition temperatures (Tg >200°C) and hole-transport properties in OLEDs . While this compound lacks reported applications in electronics, its planar structure and chloro substituent could similarly stabilize charge transport, warranting further study.

Biscarbazoles and Methoxycarbazoles

details biscarbazoles (e.g., Line-B (4)) and methoxycarbazoles (e.g., murrayafoline-A (6a) ). These compounds often exhibit dimeric structures or methoxy groups that enhance solubility and pharmacokinetics. In contrast, this compound’s mono-substituted design may limit metabolic stability but improve membrane permeability.

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